The FhuB protein is a crucial component of the iron(III) hydroxamate transport system in Escherichia coli, specifically functioning as an integral membrane subunit of the ATP-binding cassette transporter complex. This protein plays a vital role in the uptake of ferric hydroxamate complexes, which are essential for bacterial growth and survival in iron-limited environments. The FhuB protein is part of a larger system that includes other components such as FhuC and FhuD, which work together to facilitate the transport of iron-chelated siderophores across the bacterial membrane.
FhuB is derived from Escherichia coli K-12 substrain MG1655, a model organism widely used in molecular biology and genetics research. The gene encoding FhuB is located on the inner membrane of the bacterium and has been extensively studied for its role in iron acquisition.
FhuB belongs to the ATP-binding cassette transporter family, specifically classified under the type II ATP-binding cassette importers. These transporters are characterized by their ability to utilize ATP hydrolysis to drive the translocation of substrates across cellular membranes.
The synthesis of FhuB typically involves recombinant DNA technology, where the fhuB gene is cloned into an expression vector suitable for E. coli or other host organisms. The expression can be induced using various methods, such as adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to cultures containing the recombinant plasmid.
After induction, cells are harvested and lysed to extract membrane proteins. FhuB can be purified using affinity chromatography techniques that exploit its unique binding properties. Detergents like lauryl maltose neopentyl glycol are often used to solubilize membrane proteins while maintaining their functional integrity.
Cryo-electron microscopy studies have revealed that FhuB adopts a monomeric structure with distinct N- and C-terminal domains, which are critical for its function as a transporter. The substrate translocation pathway within FhuB shows unique arrangements of residues, particularly layers of methionines that may play a role in substrate binding and transport.
The structural resolution achieved in studies is approximately 3.4 Å, allowing for detailed insights into the arrangement of amino acids and their interactions with substrates such as ferrichrome. Mutagenesis experiments have identified key residues that influence transport efficiency and ATPase activity.
FhuB is involved in several biochemical reactions related to iron transport:
The transport mechanism involves the binding of ferric hydroxamate to FhuD, which then interacts with FhuB to initiate transport. The hydrolysis of ATP by FhuC provides the energy needed for this process. Kinetic studies have shown that the presence of substrates affects the ATPase activity of the transporter complex.
The mechanism by which FhuB operates involves several steps:
Kinetic parameters such as Vmax and Km have been measured for various substrates, providing insights into the efficiency and capacity of the transport system.
FhuB is a membrane protein characterized by its hydrophobic regions that allow integration into lipid bilayers. Its molecular weight is approximately 75 kDa based on amino acid composition.
FhuB exhibits specific binding affinity for ferric hydroxamate complexes, which are essential for its function in iron transport. The protein's activity can be influenced by various factors including pH, temperature, and ionic strength.
Research on FhuB has significant implications in microbiology and biotechnology:
fhuB is an integral cytoplasmic membrane protein constituting the transmembrane channel of the ATP-binding cassette (ABC) transporter responsible for ferric hydroxamate siderophore uptake in Escherichia coli. It functions in concert with the periplasmic binding protein FhuD and the ATP-hydrolyzing protein FhuC. FhuB facilitates the energy-dependent translocation of iron-bound hydroxamate siderophores (e.g., ferrichrome, aerobactin, coprogen, albomycin) from the periplasm into the cytoplasm, a process critical for bacterial survival under iron-limited conditions commonly encountered in host environments [1] [3] [8]. Genetic disruption of fhuB renders E. coli incapable of utilizing all tested hydroxamate siderophores as iron sources, underscoring its non-redundant role in this high-affinity iron acquisition pathway [3] [5]. This transporter is essential for pathogenicity in many bacteria, as siderophore-mediated iron acquisition is a key virulence factor [5].
Table 1: Siderophore Specificity of the Fhu System in E. coli
Siderophore/Antibiotic | Dissociation Constant (Kd, μM) with FhuD | Growth Support in fhuB+ | Growth Support in fhuB- |
---|---|---|---|
Ferrichrome | 1.0 | Yes | No |
Ferric Aerobactin | 0.4 | Yes | No |
Ferric Coprogen | 0.3 | Yes | No |
Albomycin (Antibiotic) | 5.4 | Yes | No |
Ferrichrome A | 79.0 | Poor | No |
Ferrioxamine B | 36.0 | Poor | No |
Ferrioxamine E | 42.0 | Poor | No |
Data derived from FhuD binding assays and growth promotion tests under iron-limited conditions [1] [3].
The Fhu system exemplifies a binding protein-dependent ABC transporter (PBT) specific for hydroxamate-type siderophores. Its significance lies in its:
Table 2: Membrane Topology and Functional Domains of FhuB
Domain | Approx. Size (aa) | Key Features | Essential Residues/Regions | Primary Functional Role |
---|---|---|---|---|
FhuBN | ~350 | Homologous to FhuBC; Highly hydrophobic; Contains conserved region (CR-I) | W60 (Intramolecular interaction); Conserved Region (CR-I) | Forms half-channel; Binds FhuD-siderophore?; Interacts with FhuBC |
FhuBC | ~350 | Homologous to FhuBN; Highly hydrophobic; Contains conserved region (CR-II) | P426 (Intramolecular interaction); Conserved Region (CR-II) | Forms half-channel; Binds FhuC?; Interacts with FhuBN |
Linker Region | Variable | Connects FhuBN and FhuBC in full-length protein | Tolerant of insertions (e.g., 271aa duplication) | Allows spatial organization of FhuBN and FhuBC |
Topology based on genetic complementation, mutagenesis, and homology modeling [7] [8].
The fhu locus (fhuACDB) is conserved across Enterobacteriaceae, including E. coli and Salmonella species, indicating an ancient origin predating the divergence of these genera. Comparative genomics reveals high gene synteny flanking fhuB within this family [2]. However, evolutionary analyses reveal striking differences in the conservation patterns of the genes within the operon:
Table 3: Evolutionary Conservation Grades of Key FhuB Residues and Regions
Residue/Region (E. coli FhuB) | Conservation Grade (1-9) | Functional Significance | Evidence |
---|---|---|---|
Conserved Region I (CR-I, FhuBN) | 8-9 (Highly Conserved) | Interaction with FhuC; Structural stability | Mutations cause dominant-negative phenotype [7] |
Conserved Region II (CR-II, FhuBC) | 8-9 (Highly Conserved) | Interaction with FhuC; Structural stability | Mutations cause dominant-negative phenotype [7] |
Tryptophan 60 (FhuBN) | 9 (Fully Conserved) | Intramolecular interaction site (FhuBN-FhuBC); Buried polar residue forming H-bonds | Critical for functional complementation [7] [10] |
Proline 426 (FhuBC) | 9 (Fully Conserved) | Intramolecular interaction site (FhuBN-FhuBC); Structural turn | Critical for functional complementation [7] |
Transmembrane Helices | 6-8 (Conserved) | Form channel core | Tolerant of some variation; overall fold essential |
Cytoplasmic Loops | 3-5 (Variable) | Less constrained | Some involved in FhuC interaction may be conserved |
Conservation Grade (ConSurf): 1 (most variable) to 9 (most conserved). Grades inferred from sequence analysis and functional studies [2] [7] [10].
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